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Compound of Interest

Compound Name: n-hydroxyoctadecanamide

CAS No.: 6540-56-3

Cat. No.: B1616239 Get Quote

Executive Summary & Chemical Context
N-hydroxyoctadecanamide (C18-HA) is a bioactive lipid conjugate combining a stearic acid

tail with a hydroxamic acid headgroup. While traditionally synthesized via chemical coupling,

recent "Natural" production methods utilize lipase-catalyzed hydroxylaminolysis of natural oils

(e.g., Palm Stearin).

The Challenge: Researchers must verify if the "Natural" (enzymatic) variant maintains the

precise biological activity profile—specifically HDAC inhibition and PPAR-alpha activation—of

the chemically pure synthetic standard, without introducing bioactive impurities (e.g., free fatty

acids) that could skew signaling data.
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Feature Synthetic Route Natural (Enzymatic) Route

Precursors
Stearoyl chloride +

Hydroxylamine

Palm Stearin/Oil +

Hydroxylamine

Catalyst Chemical base (Pyridine/TEA)
Immobilized Lipase (e.g.,

Lipozyme TL IM)

Primary Impurities
Residual solvents, chloride

salts

Free fatty acids (Stearic acid),

partial glycerides

Regulatory Status Standard Chemical Entity
"Bio-based" or "Green

Chemistry"

Structural & Chemical Equivalence (The Identity
Check)
Before biological testing, the molecular identity must be validated. The hydroxamic acid moiety

is labile; improper synthesis leads to hydrolysis back to the carboxylic acid.

Protocol A: The Iron(III) Chloride Complexation Test
(Rapid Screen)
A self-validating colorimetric checkpoint to confirm the presence of the hydroxamic acid

headgroup.

Reagent: Dissolve 1% FeCl₃ in 0.1 M HCl.

Method: Dissolve 5 mg of sample (Synthetic vs. Natural) in 1 mL methanol. Add 200 µL

FeCl₃ reagent.

Validation:

Positive Result: Deep Red/Violet complex (Formation of Iron-Hydroxamate chelate).

Negative Control: Stearic Acid (Yellow/Orange).
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Failure Mode: If the Natural sample is yellow, the enzymatic reaction failed (hydrolysis

occurred).

Protocol B: HPLC-MS/MS Quantification
Distinguishes N-hydroxyoctadecanamide (m/z ~299) from Stearic Acid (m/z ~284).

Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile. Gradient 50-100% B.

Detection: ESI-Positive Mode. Look for the

peak at 300.3 Da and the characteristic loss of NH₂OH fragment.

Biological Activity Validation (The Performance
Check)
N-hydroxyoctadecanamide possesses dual activity: Epigenetic modulation (HDAC inhibition)

and Metabolic signaling (PPAR-alpha).

Assay 1: Histone Deacetylase (HDAC) Inhibition
Hydroxamic acids are potent Zinc-chelating HDAC inhibitors. This assay confirms the "Natural"

product has the necessary pharmacophore integrity.

Mechanism: The hydroxamic acid group enters the HDAC active site and chelates the Zinc ion,

blocking deacetylation. Protocol: Fluorometric HDAC Activity Assay.

Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).

Workflow:

Incubate HeLa nuclear extract (source of HDACs) with Synthetic or Natural N-
hydroxyoctadecanamide (0.1 µM – 100 µM) for 30 mins at 37°C.

Add Substrate. Incubate 30 mins.
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Add Developer (Trypsin) to release fluorophore from deacetylated lysine.

Readout: Fluorescence (Ex 350 nm / Em 440 nm).

Acceptance Criteria: Both samples must exhibit an IC₅₀ < 50 µM. If the Natural variant IC₅₀ is

> 2x the Synthetic, purity is compromised.

Assay 2: PPAR-Alpha Transactivation
Fatty acid mimetics activate Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This

assay ensures the lipid tail is correctly recognized.

Protocol: Luciferase Reporter Assay (HEK293 Cells).

Transfection: Co-transfect cells with:

pSG5-PPARα (Expression vector).

PPRE-Luc (Peroxisome Proliferator Response Element linked to Luciferase).

Renilla (Internal control).

Treatment: Treat cells with 10 µM and 50 µM of Synthetic vs. Natural samples for 24 hours.

(Positive Control: Wy-14643).

Data Output: Calculate Fold Induction (Firefly/Renilla ratio) relative to vehicle (DMSO).

Self-Validating Check: Since Stearic Acid (impurity) is a weak PPAR agonist, the N-hydroxy

derivative should show distinct potency. If activity matches Stearic Acid exactly, the

hydroxamic modification is likely absent.

Visualizing the Validation Logic
Diagram 1: Synthesis & Validation Workflow
This diagram traces the parallel paths of production and the critical checkpoints required to

declare bioequivalence.
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Caption: Parallel synthesis routes converge at analytical checkpoints before diverging into

dual-target biological validation.

Diagram 2: Mechanism of Action Signaling
Illustrating the dual-targeting capability of N-hydroxyoctadecanamide.
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Caption: The molecule acts as a "Dual-Key," unlocking metabolic pathways via PPAR while

locking epigenetic silencers via HDAC.

Summary of Expected Data
Use this table to benchmark your experimental results.

Metric
Synthetic Standard
(Benchmark)

Natural (Enzymatic)
Target

Acceptance
Criteria

Appearance
White Crystalline

Powder

White to Off-White

Waxy Solid

No yellowing

(oxidation)

FeCl₃ Test Deep Violet Deep Violet Visual Match

HDAC IC₅₀ ~20 - 50 µM ~20 - 50 µM ± 20% Variance

PPAR Activation > 2-fold vs Vehicle > 2-fold vs Vehicle
Must exceed Stearic

Acid control

Impurity Profile < 0.1% Chloride < 5% Free Fatty Acids

FFA presence is

acceptable if activity is

maintained
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establishing the "Natural" production route.

HDAC Inhibitors: Mechanism and Clinical Application. Source: MDPI / NIH. Context:

foundational review on how hydroxamic acids (like SAHA and its derivatives) inhibit HDACs

via Zinc chelation.

PPAR-alpha Activation by Fatty Acid Amides. Source: PubMed / NIH. Context: Protocols for

PPAR-alpha transactivation assays and the role of lipid ligands in metabolic signaling.

Colorimetric Determination of Hydroxamic Acids. Source: Standard Analytical Protocol.[1]

Context: The classic FeCl3 complexation method for identifying hydroxamic acid functional

groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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